molecular formula C22H25NO10 B13412050 Noroxymorphone beta-D-Glucuronide CAS No. 76636-08-3

Noroxymorphone beta-D-Glucuronide

Cat. No.: B13412050
CAS No.: 76636-08-3
M. Wt: 463.4 g/mol
InChI Key: GUMRUCMZEVRHNB-WFGUJTTASA-N
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Description

Noroxymorphone beta-D-Glucuronide is a metabolite of oxymorphone, an opioid analgesic. It is formed through the conjugation of noroxymorphone with glucuronic acid. This compound is significant in the field of pharmacology and toxicology due to its role in drug metabolism and its presence in biological samples such as urine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Noroxymorphone beta-D-Glucuronide typically involves the glucuronidation of noroxymorphone. This process can be catalyzed by enzymes such as uridine diphosphate glucuronyl transferase . The reaction conditions often include the presence of glucuronic acid and appropriate buffers to maintain the pH.

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions. The process is optimized for high yield and purity, often using bioreactors to control the reaction environment. The product is then purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Noroxymorphone beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can break the glucuronide bond, reverting it to noroxymorphone .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Noroxymorphone beta-D-Glucuronide is unique due to its specific glucuronidation, which affects its solubility, excretion, and detection in biological samples. This makes it a crucial marker in drug metabolism studies and forensic analysis .

Properties

CAS No.

76636-08-3

Molecular Formula

C22H25NO10

Molecular Weight

463.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H25NO10/c24-9-3-4-22(30)11-7-8-1-2-10(16-12(8)21(22,5-6-23-11)18(9)32-16)31-20-15(27)13(25)14(26)17(33-20)19(28)29/h1-2,11,13-15,17-18,20,23,25-27,30H,3-7H2,(H,28,29)/t11-,13+,14+,15-,17+,18+,20-,21+,22-/m1/s1

InChI Key

GUMRUCMZEVRHNB-WFGUJTTASA-N

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3)[C@H](C1=O)OC5=C(C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O

Canonical SMILES

C1CC2(C3CC4=C5C2(CCN3)C(C1=O)OC5=C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O)O

Origin of Product

United States

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